molecular formula C28H25NO B14930922 N,N-dibenzyl-2,2-diphenylacetamide

N,N-dibenzyl-2,2-diphenylacetamide

Cat. No.: B14930922
M. Wt: 391.5 g/mol
InChI Key: ZWYYYTBLIMTYNX-UHFFFAOYSA-N
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Description

Chemical Classifications and Structural Significance within Amide Chemistry

N,N-dibenzyl-2,2-diphenylacetamide is a tertiary amide, characterized by a nitrogen atom bonded to three carbon atoms: the carbonyl carbon of the acetamide (B32628) group and the benzylic carbons of the two benzyl (B1604629) substituents. The acetamide core is further distinguished by a quaternary α-carbon, a carbon atom bonded to four other carbon atoms—the carbonyl group and two phenyl rings. This unique combination of a tertiary amide and a quaternary α-carbon results in a molecule of significant steric congestion.

The properties of amides are profoundly influenced by resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. This delocalization imparts partial double-bond character to the C-N bond, leading to restricted rotation and a planar geometry of the amide group. masterorganicchemistry.com However, in a sterically crowded molecule like this compound, the bulky dibenzyl and diphenylmethyl groups are expected to cause significant deviation from this ideal planarity. This steric hindrance can influence the electronic properties of the amide bond, potentially altering its reactivity compared to less substituted amides.

Contextualization of Benzylated and Diphenylated Acetamide Systems in Organic Chemistry

Both N-benzylated and α-phenylated amide motifs are prevalent in organic synthesis and medicinal chemistry. N-benzyl groups are often employed as protecting groups for amines due to their relative stability and ease of cleavage under specific conditions. Furthermore, the presence of benzyl groups can influence the conformational preferences and biological activity of a molecule. For instance, N,N-dibenzylbenzamide is a known compound whose structural and chemical properties have been investigated. nih.gov

On the other hand, the 2,2-diphenylacetamide (B1584570) scaffold is a core component in several biologically active compounds. For example, it forms the backbone of molecules used in the synthesis of pharmaceuticals like loperamide (B1203769) and darifenacin. nih.gov Derivatives of 2,2-diphenylacetamide have been explored for their potential antimycobacterial and other medicinal properties. nih.gov The synthesis and biological evaluation of various derivatives of 2-chloro-N,N-diphenylacetamide have also been a subject of research, highlighting the interest in this chemical space. orientjchem.orgnih.gov

The combination of these two structural features in this compound creates a molecule with a high degree of lipophilicity and a three-dimensional structure dominated by six phenyl rings.

Overview of Current Academic Research Trajectories for this compound and Analogues

Direct academic research focusing on this compound is not prominent in the available literature. However, research on analogous, sterically hindered amides is an active area. The synthesis of amides with bulky substituents is a recognized challenge in organic chemistry, often requiring specialized coupling reagents or harsh reaction conditions. nih.gov The construction of molecules with all-carbon quaternary centers is also a significant synthetic hurdle due to the steric crowding around the central carbon atom. nih.govresearchgate.net

Current research trajectories relevant to this compound's class include:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new catalysts and reaction conditions to facilitate the formation of sterically demanding amide bonds and the creation of quaternary carbon centers under milder and more efficient conditions. rsc.org

Investigation of Conformational Dynamics: The study of atropisomerism, a type of stereoisomerism arising from restricted rotation about a single bond, is pertinent to highly substituted amides. The steric bulk in this compound could potentially lead to stable atropisomers, a feature with implications for chiral applications.

Exploration of Material Science Applications: The rigid, propeller-like structure that this molecule is likely to adopt could lead to interesting properties in the solid state, such as specific crystal packing or the formation of porous materials.

Key Research Challenges and Future Directions in Amidic Compound Studies

The study of amidic compounds, particularly those with complex substitution patterns like this compound, presents several key challenges:

Synthesis: The primary challenge lies in the efficient formation of the amide bond between the highly hindered dibenzylamine (B1670424) and 2,2-diphenylacetic acid (or its activated derivative). Standard amidation methods may prove ineffective due to the steric clash between the reactants. Overcoming this requires the development of highly reactive acyl donors or the use of forcing reaction conditions, which might compromise the integrity of the molecule. The synthesis of other sterically hindered aliphatic polyamide dendrimers has been noted to be a challenge. nih.gov

Characterization: The complexity of the molecule, with its numerous aromatic protons and carbons, would require sophisticated NMR techniques for complete structural elucidation. The potential for restricted bond rotation could lead to complex NMR spectra at room temperature.

Reactivity Studies: The steric shielding of the amide carbonyl group by the bulky substituents would likely render it less reactive towards nucleophiles compared to conventional amides. Investigating the activation of such a hindered amide bond for further transformations is a significant research direction.

Future research in this area could focus on the computational modeling of this compound to predict its conformational preferences and electronic properties. This theoretical understanding could then guide the development of synthetic strategies and the exploration of its potential applications in areas such as catalysis, materials science, or as a scaffold in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H25NO

Molecular Weight

391.5 g/mol

IUPAC Name

N,N-dibenzyl-2,2-diphenylacetamide

InChI

InChI=1S/C28H25NO/c30-28(27(25-17-9-3-10-18-25)26-19-11-4-12-20-26)29(21-23-13-5-1-6-14-23)22-24-15-7-2-8-16-24/h1-20,27H,21-22H2

InChI Key

ZWYYYTBLIMTYNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Iii. Chemical Reactivity and Mechanistic Investigations

Transformation Reactions of the Amide Moiety

The amide bond is notoriously stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. Consequently, its transformation often requires harsh reaction conditions or specific catalytic activation.

The reduction of the amide functionality in N,N-dibenzyl-2,2-diphenylacetamide can, in principle, proceed via several pathways, leading to the corresponding amine or involving cleavage of the carbon-nitrogen bonds.

Deoxygenative hydrosilylation represents a powerful method for the reduction of amides to amines under relatively mild conditions, employing a hydrosilane as the reducing agent and typically a transition-metal or Lewis acid catalyst. For sterically hindered tertiary amides such as N,N-dibenzyl amides, the reaction can be challenging, often requiring prolonged reaction times to achieve high conversion. The choice of both the catalyst and the silane (B1218182) is crucial for the success of this transformation. While specific studies on this compound are not prevalent, research on analogous N,N-dibenzylbenzamide provides insight into the expected reactivity.

Table 1: Deoxygenative Hydrosilylation of an Analogous N,N-Dibenzylamide¹
EntryCatalyst (mol%)Silane (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Fe(OAc)₂ (1) / [HEMIM][OTf] (1)PMHSTHFrt48>95

Data presented for N,N-dibenzylbenzamide as a representative sterically hindered N,N-dibenzylamide. PMHS = Polymethylhydrosiloxane, [HEMIM][OTf] = 1-hexyl-3-methylimidazolium (B1224943) triflate.

The mechanism of iron-catalyzed hydrosilylation is thought to involve the activation of the silane by the metal center, followed by transfer of a hydride to the carbonyl carbon of the amide. The resulting hemiaminal silyl (B83357) ether intermediate then undergoes C-O bond cleavage to form an iminium ion, which is subsequently reduced by another equivalent of the hydrosilane to afford the tertiary amine. The significant steric bulk around the carbonyl group in this compound, conferred by the two benzyl (B1604629) groups on the nitrogen and the two phenyl groups at the alpha-carbon, would likely necessitate optimized reaction conditions, potentially including higher catalyst loadings or more reactive silane reagents, to achieve efficient reduction to N,N-dibenzyl-2,2-diphenylethanamine.

Catalytic hydrogenation offers a green alternative for amide reduction, typically employing molecular hydrogen and a heterogeneous or homogeneous catalyst. The reduction of tertiary amides to amines often requires high temperatures and pressures due to the low reactivity of the amide bond. However, recent advancements have led to the development of more active catalysts that operate under milder conditions. For instance, manganese pincer complexes have demonstrated efficacy in the hydrogenation of sterically hindered tertiary amides.

Table 2: Catalytic Hydrogenation of an Analogous Tertiary Amide³
EntrySubstrateCatalyst (mol%)Base (mol%)SolventH₂ (bar)Temp. (°C)Time (h)ProductYield (%)
1N,N-diphenylacetamideMn-2 (1.5)KOtBu (8)THF3012016N,N-diphenylamine and Ethanol (B145695)95

Data presented for N,N-diphenylacetamide, a structurally related tertiary amide. This reaction proceeds via C-N bond cleavage.

The mechanism of catalytic hydrogenation of amides can proceed via two main pathways: C-O bond cleavage to form an amine, or C-N bond cleavage to yield an alcohol and a deacylated amine. For this compound, hydrogenation would be expected to be challenging due to the significant steric hindrance. The use of highly active and selective catalysts would be paramount to favor the desired reduction pathway and minimize side reactions.

The cleavage of the robust C-N bond in amides is a thermodynamically demanding process. Direct reductive cleavage is generally difficult for unactivated amides. However, this transformation can be facilitated by converting the amide into a more reactive species. For instance, N-substituted aromatic amides can be transformed into tert-butyl acylcarbamates, which are more susceptible to reduction. acs.org Subsequent treatment with a mild reducing agent like sodium borohydride (B1222165) can effect the cleavage of the acyl-N bond. acs.org

While this two-step procedure has been reported for heteroaromatic N-benzyl carboxamides, its applicability to this compound would depend on the successful formation of the corresponding acylcarbamate. The steric hindrance in the target molecule might pose a challenge to this initial activation step.

Table 3: Reductive Cleavage of an Activated N-Benzyl Carboxamide Derivative³⁰
EntrySubstrateReducing AgentSolventProduct
1Heteroaromatic N-benzyl tert-butyl acylcarbamateNaBH₄Not specifiedN-benzyl tert-butyl carbamate (B1207046) and corresponding alcohol

This table illustrates the concept of reductive C-N bond cleavage after activation, as direct cleavage of the amide is challenging.

The oxidation of this compound can potentially occur at several positions. While the amide functionality itself is generally resistant to oxidation, the N-benzyl groups are susceptible to oxidative cleavage. The use of an alkali metal bromide in the presence of an oxidant like Oxone can promote the oxidative debenzylation of N-benzyl amides to furnish the corresponding secondary amide and benzaldehyde (B42025). albany.eduyoutube.com

The proposed mechanism involves the in situ generation of a bromo radical, which abstracts a benzylic hydrogen from the N-benzyl group to form a benzyl radical intermediate. This radical is then oxidized to an iminium cation, which is subsequently hydrolyzed to yield the debenzylated amide and benzaldehyde. albany.edu

Table 4: Oxidative Debenzylation of a Representative N-Benzyl Amide¹
EntrySubstrateReagentsSolventProductYield (%)
1N-benzylbenzamideKBr, OxoneCH₃CN/H₂OBenzamideHigh

Data for a representative N-benzyl amide illustrating the oxidative debenzylation reaction.

Applying this to this compound would likely result in the formation of N-benzyl-2,2-diphenylacetamide and subsequently 2,2-diphenylacetamide (B1584570), along with benzaldehyde as a byproduct at each step.

Reduction Pathways

Reactivity at the Alpha-Carbon and Aromatic Rings

The reactivity at the carbon alpha to the carbonyl group and at the various aromatic rings of this compound is influenced by the electronic properties of the amide and the steric environment of the molecule.

The alpha-protons of amides are generally less acidic than those of ketones or esters, making the formation of an enolate at this position more challenging. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically required to deprotonate the alpha-carbon of amides, enabling subsequent alkylation or other functionalization reactions. libretexts.orgyoutube.comyoutube.com In the case of this compound, the single alpha-proton is sterically hindered by the two adjacent phenyl groups and the bulky N,N-dibenzylamino moiety, which would likely decrease its kinetic acidity and make enolate formation even more difficult.

Investigation of Electrophilic and Nucleophilic Substitutions

The structure of this compound presents several potential sites for substitution reactions. The four phenyl rings—two attached to the α-carbon and two from the N-benzyl groups—are susceptible to electrophilic aromatic substitution. However, the electron-withdrawing nature of the amide carbonyl group would likely deactivate these rings, requiring relatively harsh conditions for reactions like nitration or halogenation to proceed.

Nucleophilic substitution reactions on the core structure are less straightforward. The α-carbon is sterically hindered by the two phenyl groups and lacks an inherent leaving group, making direct SN2-type reactions challenging. However, the principles of nucleophilic substitution are highly relevant to the synthesis of derivatives from precursors. For instance, the synthesis of related compounds like 2-chloro-N,N-diphenylacetamide is achieved via chloroacetylation of diphenylamine (B1679370). orientjchem.org This chlorinated intermediate can then undergo nucleophilic substitution. A similar strategy could be envisioned where a precursor like N,N-dibenzyl-2-chloro-2,2-diphenylacetamide could react with various nucleophiles to generate a diverse library of compounds.

Carbon-Carbon and Carbon-Nitrogen Bond Formation Mediated by Reactive Intermediatesacs.org

The formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to synthetic organic chemistry. For this compound, such transformations would likely proceed through the generation of reactive intermediates under catalytic conditions.

Transition-metal-catalyzed hydroamidation represents a potent, atom-economical method for forming C-N bonds. nih.gov Although typically applied to unsaturated systems like dienes, the principles could be adapted. For example, a catalytic system, potentially involving palladium, could activate a C-H bond on a suitable substrate to react with the amide nitrogen of this compound, though this would be a challenging transformation.

More plausibly, C-C and C-N bond formation would involve the functional groups already present. The nitrogen atom, by virtue of its lone pair, can direct catalytic reactions. In asymmetric transformations, directing groups are often employed to enhance reactivity and control stereoselectivity. nih.gov For instance, copper-catalyzed Mannich reactions of acetamides have been shown to proceed via the formation of a copper(I) enolate, which then attacks an imine. nih.gov A similar pathway could be envisioned for this compound, where a strong base generates a sterically hindered enolate that can participate in C-C bond formation.

An α-keto carbocation is a highly reactive intermediate characterized by a positive charge on the carbon atom adjacent to a carbonyl group. bohrium.comrsc.org These species are of significant interest as they can be considered synthetic equivalents of "reversed polarity" enolates, reacting as electrophiles at the α-position. scholaris.ca

The stability of an α-keto carbocation is governed by a delicate balance of competing electronic effects. It is inductively destabilized by the powerful electron-withdrawing effect of the adjacent carbonyl oxygen. Conversely, it can be stabilized by resonance, where a lone pair of electrons from the carbonyl oxygen can be shared with the carbocationic center, a phenomenon known as n-participation. acs.orgscholaris.ca The generation of these fleeting intermediates is challenging but has been achieved through methods such as the solvolysis of α-keto mesylates and triflates or, more recently, through photoredox-catalyzed single-electron transfer (SET) oxidation of the corresponding α-carbonyl radicals. bohrium.comrsc.orgacs.org While not a direct product from this compound itself, understanding the high energy and reactivity of such an intermediate is crucial for predicting the outcomes of potential oxidation reactions at the α-position.

Reaction Mechanism Elucidation

Unraveling the precise steps by which a chemical transformation occurs is a central goal of chemical research. This involves proposing plausible pathways and gathering evidence for the existence of transient intermediates.

For catalytic reactions involving this compound, several mechanistic pathways can be proposed based on established precedents. For example, an asymmetric aldol (B89426) reaction could be catalyzed by a copper complex. A plausible catalytic cycle would begin with the coordination of the amide to the copper catalyst, followed by deprotonation to form a chiral Z-enolate. This enolate would then undergo a nucleophilic attack on an aldehyde, forming a copper(I) aldolate intermediate, which, upon protonolysis, would release the product and regenerate the active catalyst. nih.gov

Another potential transformation is a directed C-H activation/arylation reaction on one of the N-benzyl groups. A proposed mechanism with a palladium catalyst might involve:

Coordination: The amide nitrogen or a phenyl ring coordinates to the Pd(0) catalyst.

C-H Activation: The catalyst facilitates the cleavage of a benzylic C-H bond, forming a palladacycle intermediate.

Oxidative Addition: An aryl halide adds to the palladium center, oxidizing it to Pd(IV).

Reductive Elimination: A new C-C bond is formed as the product is eliminated, regenerating the Pd(II) catalyst, which can be reduced back to Pd(0) to complete the cycle.

Reaction intermediates are often highly reactive, short-lived, and present in very low concentrations, making their detection a formidable challenge. acs.org Their identification is crucial for validating a proposed reaction mechanism. A variety of advanced physico-chemical analytical techniques, including time-resolved spectroscopy, are used for their direct observation.

Alternatively, trapping experiments serve as powerful indirect tools. In this strategy, a "trapping agent" is added to the reaction mixture to intercept the proposed intermediate, forming a stable, characterizable product. The successful formation of such a product provides strong evidence for the existence of the transient species. acs.org The characterization of intermediates in the synthesis of related compounds, such as the various derivatives of 2-chloro-N,N-diphenylacetamide, has been accomplished using standard analytical techniques like FTIR, NMR, and mass spectrometry, which confirm the structures of these more stable, isolable precursors to the final products. orientjchem.org

Reaction Condition Optimization and Scope Studiesacs.orgreddit.com

To maximize the yield and selectivity of a desired transformation, a systematic optimization of reaction conditions is essential. This process involves exploring various parameters such as the choice of catalyst, ligands, base, solvent, temperature, and concentration.

A classical approach involves methodically varying one parameter at a time while keeping others constant. The results of such a study for a hypothetical Suzuki coupling reaction on a brominated this compound derivative are presented below.

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene (B28343)10035
2Pd₂(dba)₃PPh₃K₂CO₃Toluene10052
3Pd₂(dba)₃SPhosK₂CO₃Toluene10078
4Pd₂(dba)₃SPhosK₃PO₄Toluene10091
5Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10095
6Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O8094

Once optimal conditions are established (Entry 5), a scope study is performed. This involves testing the reaction with a variety of substrates bearing different electronic and steric properties to determine the generality and limitations of the newly developed method. Modern approaches to optimization leverage computational tools like Bayesian Optimization guided by machine learning models to more efficiently explore the vast parameter space of a chemical reaction. reddit.com

Catalyst Loading and Ligand Design Effects

Catalyst Loading:

The amount of catalyst used, or catalyst loading, is a crucial factor in both academic and industrial settings. While higher catalyst loading might lead to faster reactions and higher yields, it also increases costs and the potential for metal contamination in the final product. Therefore, optimizing catalyst loading is essential.

In related nickel-catalyzed direct amidation reactions between phenylacetic acid and benzylamine (B48309) derivatives, it has been demonstrated that catalyst loading plays a significant role. Studies have shown that a 10 mol% loading of NiCl₂ is sufficient for achieving excellent yields. royalsocietypublishing.org Reducing the catalyst loading to 5 mol% resulted in a significant drop in yield, while increasing it to 20 mol% did not provide any significant improvement, indicating that 10 mol% is the optimal loading for that specific system. royalsocietypublishing.org

For palladium-catalyzed reactions, the catalyst loading can often be much lower. In the synthesis of N-aryl-2-benzyl pyrrolidines, a tandem N-arylation/carboamination reaction was achieved with as little as 2 mol% of a palladium catalyst. nih.gov Similarly, palladium-catalyzed Sonogashira cross-coupling of aryl mesylates has been successful with 2 mol% of Pd(OAc)₂. nih.gov The efficiency of these catalytic systems at low loadings is often attributed to the use of highly effective ligands.

Below is a table illustrating the effect of catalyst loading on the yield of a representative nickel-catalyzed amidation reaction between phenylacetic acid and benzylamine, which serves as a model for the synthesis of this compound.

Table 1: Effect of NiCl₂ Catalyst Loading on the Direct Amidation of Phenylacetic Acid with Benzylamine

Entry Catalyst Loading (mol%) Yield (%)
1 5 62.2
2 10 99.2
3 20 98.9

Data sourced from a study on NiCl₂-catalyzed direct amidation. royalsocietypublishing.org

Ligand Design Effects:

The choice of ligand is arguably one of the most critical factors in determining the success of a transition metal-catalyzed reaction. Ligands can influence the catalyst's stability, solubility, and electronic and steric properties, thereby controlling its reactivity and selectivity.

In the context of palladium-catalyzed amidation, bulky biaryl phosphine (B1218219) ligands have been shown to be particularly effective, especially for challenging substrates like five-membered heterocyclic halides. nih.gov The steric bulk of these ligands is thought to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and to promote the formation of the catalytically active monoligated palladium species. acs.orgnih.gov For instance, the development of the bulky biaryl phosphine ligand L6 enabled the first successful palladium-catalyzed amidation of five-membered heterocyclic electrophiles. nih.gov

The electronic properties of the ligand also play a crucial role. Electron-rich ligands can increase the electron density on the metal center, which can enhance the rate of oxidative addition. acs.orgnih.gov The design of ligands like XPhos, CyPF-t-Bu, and DavePhos has been instrumental in advancing palladium-catalyzed amination reactions. nih.gov

For rhodium-catalyzed reactions, the ligand also plays a pivotal role. In the selective reduction of tertiary amides, the use of the bis(diphenylphosphino)propane (dppp) ligand in conjunction with a rhodium precursor was found to be highly effective. nih.gov In rhodium-catalyzed hydroformylation, the ligand structure influences both regioselectivity and enantioselectivity. nih.gov

The following table summarizes the effect of different phosphine ligands on the yield of a palladium-catalyzed amidation of 4-bromoanisole (B123540) with benzamide, a reaction analogous to a potential synthesis route for this compound.

Table 2: Effect of Ligand on the Palladium-Catalyzed Amidation of 4-Bromoanisole with Benzamide

Entry Palladium Source Ligand Yield (%)
1 Pd₂(dba)₃ Xantphos 85
2 Pd₂(dba)₃ SPhos Lower Yield
3 Pd₂(dba)₃ XPhos Lower Yield
4 Pd(OAc)₂ Xantphos 88
5 Pd(OAc)₂ SPhos Moderate Yield
6 Pd(OAc)₂ XPhos Low Yield
7 Pd(OAc)₂ PCy₃ No Reaction

Data compiled from studies on palladium-catalyzed C-N bond formation. beilstein-journals.org

Influence of Temperature and Pressure on Reaction Outcomes

Temperature and pressure are fundamental reaction parameters that can profoundly impact the rate, yield, and selectivity of chemical transformations, including the synthesis of amides like this compound.

Influence of Temperature:

Generally, increasing the reaction temperature increases the reaction rate. However, for catalytic reactions, there is often an optimal temperature range. Exceeding this temperature can lead to catalyst decomposition, resulting in a decrease in yield and the formation of byproducts. researchgate.net For instance, in a palladium-catalyzed Suzuki coupling reaction using a pyrazole-based P,N-ligand, increasing the temperature above 100 °C led to the rapid precipitation of palladium black and a subsequent drop in the yield. researchgate.net The optimal temperature for this particular system was found to be between 80-85 °C. researchgate.net

In the context of amide synthesis, direct amidation of carboxylic acids and amines often requires high temperatures to drive off the water that is formed as a byproduct. khanacademy.org However, the development of catalytic systems aims to lower these temperature requirements. For example, a ruthenium-based system for the dehydrogenative coupling of amines and alcohols to form amides was developed to work under mild conditions, with some reactions proceeding effectively at the boiling point of diethyl ether (34.6 °C). nih.gov

The table below illustrates the effect of temperature on the yield of a representative palladium-catalyzed coupling reaction.

Table 3: Influence of Temperature on a Palladium-Catalyzed Coupling Reaction

Entry Temperature (°C) Yield (%)
1 Room Temperature No Reaction
2 65 Low
3 80-85 82
4 >100 Decreased Yield

Data based on a study of a pyrazole-based P,N-ligand in Suzuki coupling. researchgate.net

Influence of Pressure:

Pressure is a critical parameter primarily in reactions involving gaseous reagents, such as carbonylation or hydrogenation. In the context of synthesizing this compound, pressure would be a key variable if the synthesis were to proceed via a carbonylative coupling route.

In rhodium-catalyzed hydroformylation, a process that involves the addition of a formyl group and a hydrogen atom across a double bond, gas pressure significantly influences both regioselectivity and enantioselectivity. nih.gov Studies have shown that for the hydroformylation of styrene, the ratio of branched to linear aldehyde products and the enantiomeric ratio are proportional to the partial pressure of carbon monoxide. nih.gov The rate of formation of the linear aldehyde was found to be inhibited by increasing CO pressure, while the rate for the branched aldehyde was initially independent of CO pressure before showing inhibition at higher pressures. nih.gov

While direct data on the effect of pressure on the synthesis of this compound is not available, insights from related carbonylation reactions suggest that it would be a crucial parameter to optimize if such a synthetic route were employed.

Iv. Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Confirmation

Modern organic chemistry relies heavily on a suite of spectroscopic tools to elucidate molecular structures. For a compound with the complexity of N,N-dibenzyl-2,2-diphenylacetamide, containing multiple aromatic rings and functional groups, techniques such as NMR, IR, and MS are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The four phenyl rings and two benzyl (B1604629) methylene (B1212753) groups would produce a complex series of signals, likely in the aromatic region (approximately 7.0-7.5 ppm). The methine proton of the diphenylacetamide moiety and the methylene protons of the N-benzyl groups would also exhibit characteristic chemical shifts and coupling patterns, providing crucial connectivity information. Without experimental data, specific chemical shifts and coupling constants cannot be reported.

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, a key absorption band would be expected for the amide carbonyl (C=O) stretch, typically appearing in the region of 1630-1680 cm⁻¹. Other characteristic absorptions would include C-H stretches for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak in the mass spectrum would confirm the molecular formula (C₂₈H₂₅NO). The fragmentation pattern would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Derivatives

Should derivatives of this compound be synthesized, ESI-MS/MS would be a powerful technique for their characterization. This method allows for the selection of a specific ion (such as the molecular ion) and its subsequent fragmentation, providing detailed structural information about complex molecules.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy of this compound is used to investigate its electronic transitions. The UV-Vis spectrum of this compound is expected to be characterized by absorptions originating from its constituent chromophores: the four phenyl rings and the amide group.

The primary electronic transitions for organic molecules like this occur when electrons are promoted from a lower energy orbital to a higher energy one upon absorption of UV or visible light. libretexts.org For this compound, two main types of transitions are anticipated:

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are characteristic of the aromatic phenyl rings. Due to the presence of four phenyl groups, which act as isolated or weakly interacting chromophores, intense absorption bands are expected in the UV region. For unconjugated benzene (B151609) rings, these typically appear below 270 nm.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), specifically from a lone pair on the amide oxygen, to an antibonding π* orbital of the carbonyl group (C=O). ucalgary.caresearchgate.net These transitions are generally weaker in intensity compared to π → π* transitions and for simple amides, the absorption maximum is often observed around 215-220 nm. ucalgary.ca

In the complete molecule of this compound, the electronic spectrum will be a composite of these transitions. The lack of conjugation between the phenyl rings and the amide carbonyl group means the absorptions will be similar to those of the individual chromophores rather than showing significant shifts to longer wavelengths (bathochromic shifts) that occur in highly conjugated systems. libretexts.org The major absorption bands are primarily attributed to the π-π* transitions of the phenyl groups, while the n-π* transition of the amide is also present, though it may be masked by the more intense aromatic absorptions. nih.govacs.org

Table 1: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength (λmax) Range
π → π* Phenyl Rings ~200-270 nm

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly documented as of this writing, its solid-state architecture can be inferred by examining the crystallographic data of closely related analogues, such as N,N-diphenylacetamide researchgate.net and various N-aryl-2,2-diphenylacetamides. researchgate.net X-ray crystallography provides definitive information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Aromatic amides with bulky substituents often crystallize in common space groups like P2₁/c or Pbca. researchgate.netresearchgate.net The presence of multiple aromatic rings and a central amide linker allows for a variety of stable conformations and packing motifs.

Table 2: Representative Crystallographic Parameters for Related Aromatic Amides

Parameter Example Value (from N,N-diphenylacetamide) researchgate.net Example Value (from N-(4-Chlorophenyl)-2,2-diphenylacetamide) researchgate.net
Crystal System Orthorhombic Monoclinic
Space Group Pbca P2₁/c
a (Å) 10.9317 10.155
b (Å) 11.9675 10.871
c (Å) 17.2285 16.273
β (°) 90 106.30
Volume (ų) 2253.9 1724.8

Molecular Conformation and Geometry Analysis

Based on analyses of analogous structures, the molecular conformation of this compound is expected to be highly non-planar. The steric hindrance imposed by the four bulky phenyl groups and the two methylene bridges dictates their spatial arrangement.

The central acetamide (B32628) group (-C(O)N-) itself tends towards planarity due to the delocalization of the nitrogen lone pair into the carbonyl group, but this can be distorted by steric strain. rsc.org The four phenyl rings will be oriented to minimize steric clashes. In related structures like N-(4-Chlorophenyl)-2,2-diphenylacetamide, the two phenyl rings of the diphenylacetyl group are nearly perpendicular to each other, with a dihedral angle of 87.17°. researchgate.net A similar twisted conformation is expected for this compound. The N-benzyl groups will also adopt conformations that minimize interaction with the diphenylacetyl moiety.

Table 3: Representative Bond Lengths and Angles for the Core Structure (based on analogues) researchgate.net

Parameter Bond/Angle Expected Value
Bond Length C=O ~1.22 - 1.24 Å
Bond Length C-N (amide) ~1.35 - 1.38 Å
Bond Length N-C (benzyl) ~1.46 - 1.48 Å
Bond Length C-C (acetyl) ~1.52 - 1.55 Å
Bond Angle O=C-N ~120 - 122°
Bond Angle C-N-C (benzyl) ~118 - 120°

Intermolecular Interactions in Crystal Packing

The crystal packing of this compound will be governed by a network of weak non-covalent interactions. Due to the absence of strong hydrogen bond donors (like N-H or O-H), the packing is driven by a combination of weaker hydrogen bonds and π-system interactions. dcu.ieeurjchem.com

As a tertiary amide, this compound cannot act as a hydrogen bond donor. libretexts.org However, the carbonyl oxygen atom is an effective hydrogen bond acceptor. The crystal structure is therefore expected to be stabilized by numerous weak C-H···O hydrogen bonds. acs.org These interactions involve the hydrogen atoms of the phenyl rings and the methylene bridges interacting with the carbonyl oxygen of neighboring molecules. Such interactions are commonly observed in the crystal structures of related amides, often leading to the formation of centrosymmetric dimers or extended chains. researchgate.netnih.gov

Table 4: Representative C-H···O Hydrogen Bond Geometry in Aromatic Amides

Donor (D)-H···Acceptor (A) D···A Distance (Å) H···A Distance (Å) D-H···A Angle (°)

With four aromatic rings, the crystal packing of this compound is expected to be significantly influenced by π-interactions. wikipedia.org These can be categorized as:

π-π Stacking Interactions: These are attractive, noncovalent interactions between the faces of the aromatic rings. youtube.comyoutube.com They can occur in a face-to-face (sandwich) or, more commonly, a parallel-displaced (offset) arrangement to minimize electrostatic repulsion between the π-electron clouds. nih.gov The distances between the centroids of interacting rings are typically in the range of 3.4 to 4.0 Å. researchgate.net

C-H···π Interactions: This type of interaction involves a C-H bond pointing towards the electron-rich face of a phenyl ring. rsc.orgnih.gov The hydrogen atom acts as a weak acid, interacting with the π-system, which acts as a weak base. These interactions are geometrically characterized by C-H···centroid distances typically around 3.5 to 4.0 Å and are crucial for stabilizing the three-dimensional crystal lattice. nih.gov

Table 5: Representative Geometries for π-Interactions in Aromatic Systems

Interaction Type Key Parameter Typical Distance Range (Å)
π-π Stacking Centroid-to-Centroid 3.4 - 4.0 researchgate.net
C-H···π H-to-Ring Centroid 2.5 - 3.0

Thermal Analysis Methods (e.g., Thermogravimetric Analysis-Differential Scanning Calorimetry, TG-DSC)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of a material. researchgate.net While specific TGA-DSC data for this compound are not available, the expected behavior can be predicted based on its structure and data from similar aromatic polyamides. researchgate.net

Differential Scanning Calorimetry (DSC): A DSC thermogram would be expected to show a sharp endothermic peak corresponding to the melting point of the crystalline solid. Due to its high molecular weight and packed structure, a relatively high melting point is anticipated. libretexts.org At higher temperatures, exothermic peaks may appear, corresponding to decomposition processes.

Thermogravimetric Analysis (TGA): A TGA curve plots mass loss against temperature. For this compound, the TGA curve would likely show a stable plateau at lower temperatures, indicating no mass loss. A significant mass loss would begin at the onset of thermal decomposition. Aromatic amides are generally thermally stable, so decomposition is expected to occur at a high temperature. nih.gov The analysis would reveal the temperature range of decomposition and whether it occurs in a single step or multiple steps.

Table 6: Expected Thermal Events for this compound in a TGA-DSC Analysis

Thermal Event Technique Expected Observation Information Gained
Melting DSC Sharp endothermic peak Melting point (Tm) and enthalpy of fusion (ΔHm)
Decomposition TGA Significant mass loss Onset decomposition temperature (Td), thermal stability range

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. For a molecule with the complexity of N,N-dibenzyl-2,2-diphenylacetamide, methods like Density Functional Theory (DFT) are particularly well-suited to provide a balance between computational cost and accuracy.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely involving the π-systems of the phenyl rings and the lone pair of the nitrogen atom. The LUMO, conversely, would likely be distributed over the carbonyl group and the aromatic rings, which can accept electron density.

Electron density distribution analysis further reveals the electronic landscape of the molecule. The delocalization of the nitrogen lone pair into the carbonyl group is a characteristic feature of amides. In this compound, this resonance would be influenced by the steric and electronic effects of the two bulky benzyl (B1604629) and two phenyl substituents. The phenyl rings attached to the alpha-carbon and the benzyl groups on the nitrogen atom contribute to a complex and extensive π-electron system.

Table 1: Predicted Molecular Orbital Energies for this compound (Note: These are hypothetical values for illustrative purposes, based on typical DFT calculations for similar organic molecules.)

ParameterPredicted Value (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap5.3Indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.

The conformational landscape of this compound is complex due to the multiple rotatable bonds associated with the benzyl and phenyl groups. A potential energy surface (PES) maps the energy of the molecule as a function of its geometry. By scanning the rotational barriers around key dihedral angles (e.g., the C-N bonds of the benzyl groups, the C-C bond of the diphenylmethyl moiety), the most stable conformers (global and local minima) and the transition states connecting them can be identified.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations are excellent for static electronic properties, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations can provide a detailed picture of the conformational flexibility of this compound in different environments (e.g., in a vacuum or in a solvent). By solving Newton's equations of motion for the atoms in the molecule, MD simulations generate a trajectory that reveals how the molecule moves, flexes, and changes its conformation over time. This is particularly insightful for understanding the accessible shapes of a flexible molecule like this compound. Such simulations can highlight the range of motion of the phenyl and benzyl groups and the timescales of these movements.

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates, transition states, and the energy barriers between them. For this compound, potential reactions could include hydrolysis of the amide bond or reactions involving the aromatic rings. Theoretical studies can model the pathways of such reactions, providing insights that are often difficult to obtain experimentally. For instance, DFT calculations can be employed to map the energy profile of a proposed reaction, helping to determine the most likely mechanism.

Intermolecular Interactions and Non-Covalent Bonding

In the solid state or in solution, molecules of this compound will interact with each other and with solvent molecules through a variety of non-covalent interactions. These interactions are crucial for determining the macroscopic properties of the compound, such as its crystal packing and solubility.

The primary sites for intermolecular interactions in this compound include:

Dipole-dipole interactions: Arising from the polar amide group.

π-π stacking: Possible between the aromatic phenyl and benzyl rings of adjacent molecules.

C-H···O and C-H···π interactions: Weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor to the carbonyl oxygen or the π-system of an aromatic ring.

Hirshfeld surface analysis is a computational technique used to visualize and quantify these intermolecular contacts in a crystal lattice. Although a crystal structure for this compound is not publicly available, analysis of related compounds like N,N-diphenylacetamide reveals the importance of C-H···O contacts in forming dimeric structures in the solid state. researchgate.net Similar interactions would be expected to play a significant role in the crystal packing of this compound.

Table 2: Predicted Contribution of Intermolecular Contacts for this compound (Note: These are hypothetical percentages for illustrative purposes, based on Hirshfeld surface analysis of similar aromatic amides.)

Interaction TypePredicted Surface Area Contribution (%)Description
H···H~50%Contacts between hydrogen atoms, typically the most abundant due to the molecule's periphery being rich in hydrogen.
C···H / H···C~30%Represents C-H···π interactions and other contacts between carbon and hydrogen atoms.
O···H / H···O~15%Primarily C-H···O hydrogen bonds involving the carbonyl oxygen.
C···C~5%Indicative of π-π stacking interactions between aromatic rings.

Analysis of Anion-Pi Interactions and Their Role in Catalysis

Anion-pi (anion-π) interactions are non-covalent forces that occur between an anion and an electron-deficient π-system. These interactions are increasingly recognized for their significant role in chemical and biological processes, including anion recognition, transport, and catalysis. The general concept of anion-π catalysis involves the stabilization of an anionic transition state on an electron-deficient, or π-acidic, aromatic surface. This stabilization can lead to significant rate enhancements in chemical reactions.

While the phenyl and benzyl groups in this compound offer aromatic π-surfaces, there is a lack of specific studies in the available literature detailing their direct participation in anion-π catalysis. However, the principles of this catalytic mode can be theoretically applied to the molecule. The four aromatic rings in its structure could potentially interact with anionic species. For catalysis to be effective, these rings would likely need to be rendered more electron-deficient, for instance, through the introduction of electron-withdrawing substituents.

Theoretical studies on other systems have shown that anion-π interactions are energetically favorable, with interaction energies estimated to be between 20-50 kJ/mol. These interactions are driven by electrostatics, induction, and dispersion forces. The development of catalysis based on this principle is an emerging field, with research demonstrating that stabilizing anionic transition states on π-acidic surfaces is a viable concept. For example, light-induced reactions, such as the amidation of aromatic systems with N-aryloxyamides, can be facilitated by transient complexes formed through anion-π interactions.

Theoretical Investigations of Hydrogen Bonding

Hydrogen bonding is a critical intermolecular force that dictates molecular recognition, crystal packing, and interaction with biological systems. In this compound, the most prominent hydrogen bond acceptor is the oxygen atom of the carbonyl group. As a tertiary amide, this specific molecule lacks a traditional N-H hydrogen bond donor. However, theoretical studies on structurally related primary and secondary acetamides provide a framework for how hydrogen bonding involving this class of compounds is investigated.

Computational methods such as Density Functional Theory (DFT) are central to these investigations. chemrevlett.com DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G**, TZVP), can optimize molecular geometries and predict the strength and nature of hydrogen bonds. nih.govnih.gov

Key theoretical tools used in these analyses include:

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand charge distribution and orbital interactions. chemrevlett.comnih.gov For instance, in studies of related acetamide (B32628) dimers, NBO analysis revealed the formation of strong N-H···N or N-H···O intermolecular hydrogen bonds, quantified by the interaction energy between the lone pair orbital of the acceptor atom and the antibonding orbital (σ*) of the donor bond. nih.gov This analysis can also quantify the elongation of the donor bond (e.g., N-H) upon hydrogen bond formation. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize bonding interactions. rsc.orgnih.gov It can differentiate between shared (covalent) and closed-shell (like hydrogen bonds) interactions. rsc.org This method helps to confirm the presence and quantify the strength of hydrogen bonds.

Molecular Electrostatic Potential (MESP): The MESP is a descriptor used to identify the electrophilic and nucleophilic regions of a molecule. nih.govnih.gov The absolute minimum of the MESP (Vmin) around an acceptor atom, like the carbonyl oxygen in an acetamide, reflects its electron-donating capability and can be linearly correlated with the interaction energy of hydrogen-bonded complexes. rsc.org

Potential Energy Surface (PES) Scanning: By constructing potential energy surfaces, researchers can explore the energy landscape of processes like proton transfer, revealing the stability of hydrogen-bonded complexes and the energy barriers for their interconversion. nih.gov

These computational approaches collectively provide a detailed picture of how acetamide-containing molecules engage in hydrogen bonding, a critical aspect for predicting their behavior in different chemical and biological environments.

Molecular Docking and Ligand-Target Interactions for Derivatives

While this compound itself is not extensively studied as a bioactive agent, molecular docking studies on its derivatives have provided significant insights into their potential as inhibitors of various enzymes. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand might interact with the binding site of a protein target.

Studies have frequently focused on derivatives of 2-chloro-N,N-diphenylacetamide and other acetamides as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgnih.gov The goal of these studies is to discover the binding possibilities and predict the binding strength of new acetamide derivatives. orientjchem.org

Computational Characterization of Binding Sites

Molecular docking simulations have been instrumental in characterizing the binding sites of enzymes that interact with acetamide derivatives. A primary target has been the COX enzymes, COX-1 and COX-2. orientjchem.org The active site of COX enzymes is a long hydrophobic channel. nih.gov Key differences between the COX-1 and COX-2 active sites have been exploited for the design of selective inhibitors. Notably, the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2 creates an additional, accessible side pocket in the COX-2 binding site. nih.govmdpi.com

Docking studies on acetamide derivatives identify the specific amino acid residues within this binding site that form crucial interactions. For example, in the COX-2 active site, key residues that are often identified as interacting with inhibitors include:

Arg120: Forms hydrogen bonds, often with sulfonyl or sulfonamide groups. mdpi.com

Tyr355 and Tyr385: Involved in hydrogen bonding and hydrophobic interactions. nih.govmdpi.com

Ser530: A critical residue for the catalytic activity of COX, which can form hydrogen bonds with inhibitors. mdpi.comarchivepp.com

Trp387: Contributes to interactions within the active site. nih.govarchivepp.com

Val523, Phe518, Gly526, Ala527: Form part of the hydrophobic channel and the selective side pocket. mdpi.com

By simulating the placement of various derivatives into this computationally defined binding site, researchers can build a detailed map of the key interactions that anchor the ligand and contribute to its inhibitory potential.

Prediction of Molecular Recognition Mechanisms

For acetamide derivatives targeting COX enzymes, the recognition mechanism often involves a combination of interactions:

Hydrogen Bonding: The acetamide moiety itself is a key pharmacophore. The nitrogen atom of the acetamide can form hydrogen bonds with residues like Ser530 and Trp387, which is considered a strong indicator of effective binding. archivepp.comresearchgate.net

Hydrophobic Interactions: The phenyl rings of the diphenylacetamide core and other aromatic substituents on the derivatives fit into the hydrophobic channel of the COX active site, forming van der Waals and hydrophobic contacts with nonpolar residues. mdpi.com

The results of these docking studies are often presented in data tables that correlate the predicted binding affinity (docking score) with experimentally observed biological activity. A lower binding energy or a higher docking score typically suggests a more stable ligand-protein complex and, potentially, greater inhibitory activity. nih.govnih.gov

Table 1: Summary of Molecular Docking Studies on Acetamide Derivatives

These computational predictions offer a rational basis for designing new derivatives with improved potency and selectivity, guiding synthetic efforts toward the most promising candidates for treating inflammation and related conditions. archivepp.com

Vi. Advanced Applications in Chemical Sciences

Applications in Coordination Chemistry

The amide functional group is a fundamental ligand type in coordination chemistry, capable of binding to a wide range of metal ions. wikipedia.orgacs.org Tertiary amides, such as N,N-dibenzyl-2,2-diphenylacetamide, are of particular interest due to their distinct electronic and steric profiles compared to primary or secondary amides. The absence of an N-H proton prevents deprotonation to form amido complexes, meaning it can only act as a neutral ligand, coordinating through the carbonyl oxygen atom. The bulky substituents on both the nitrogen and the α-carbon can influence the coordination number, geometry, and reactivity of the resulting metal complexes. rsc.orgresearchgate.net

This compound can be envisioned as a monodentate neutral ligand that coordinates to metal centers via its carbonyl oxygen. The two benzyl (B1604629) groups on the nitrogen and the two phenyl groups on the alpha-carbon create a sterically crowded environment around the donor oxygen atom. This significant steric hindrance is a key feature that can be exploited in the design of metal complexes. researchgate.netbohrium.com

The use of such bulky ligands can:

Enforce Low Coordination Numbers: The steric demand of the ligand can prevent the coordination of multiple ligand molecules or solvent molecules to the metal center, stabilizing unusual, low-coordinate species. rsc.orgresearchgate.net

Provide Kinetic Stabilization: The bulky groups can encapsulate a metal center, protecting it from unwanted reactions, such as oxidation, hydrolysis, or oligomerization. bohrium.com

Influence Selectivity in Catalysis: In catalytic applications, the steric environment created by the ligand can control the access of substrates to the metal's active site, thereby influencing the selectivity of the reaction. researchgate.netnih.gov

While primary and secondary amides can be deprotonated to form amido (NR₂⁻) ligands, tertiary amides coordinate as neutral molecules. wikipedia.org This preserves the +3 oxidation state of lanthanide ions upon complexation, which is crucial for their characteristic luminescence. The coordination would typically involve the reaction of a suitable lanthanide salt (e.g., nitrates, chlorides, or triflates) with the amide ligand in an appropriate solvent.

The synthesis of lanthanide complexes with amide-containing ligands is a well-established field. nih.gov Generally, these complexes are prepared through the reaction of a lanthanide(III) salt with the ligand in a suitable solvent. nih.govmdpi.com For a hypothetical complex with this compound, a typical synthesis might involve reacting a lanthanide nitrate, such as Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O, with the ligand in a solvent like ethanol (B145695) or acetonitrile. The reaction mixture would likely be stirred, possibly with gentle heating, to facilitate the formation of the complex. nih.govconsensus.app

The general synthetic route can be represented as: Ln(NO₃)₃·nH₂O + m(Ligand) → [Ln(Ligand)ₘ(NO₃)₃] + nH₂O (Where Ln = Lanthanide ion, Ligand = this compound)

Characterization of such complexes would involve a suite of standard analytical techniques:

Elemental Analysis: To confirm the empirical formula and the metal-to-ligand ratio. nih.govmdpi.com

Infrared (IR) Spectroscopy: To verify the coordination of the amide to the lanthanide ion. A shift in the C=O stretching frequency (typically to a lower wavenumber) upon complexation provides strong evidence of the oxygen atom's involvement in bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ligand within the complex, although the paramagnetic nature of many lanthanide ions (like Nd³⁺, Eu³⁺, Yb³⁺) can lead to significant peak shifting and broadening.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and identify the loss of any coordinated solvent molecules. consensus.app

Lanthanide complexes are renowned for their unique photoluminescent properties, including sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts. nih.govnih.govineosopen.org These properties arise from f-f electronic transitions within the lanthanide ion. However, since these transitions are parity-forbidden, direct excitation of the lanthanide ion is very inefficient. nih.gov

To overcome this, organic ligands, known as "antennas," are used to absorb light energy and transfer it to the metal center, which then luminesces. This process is known as the antenna effect or sensitized luminescence. nih.govineosopen.org The amide group, when part of a larger chromophoric system, can play a role in this energy transfer process.

The efficiency of lanthanide luminescence is a delicate balance between energy transfer from the ligand and non-radiative quenching processes.

Enhancement: Efficient luminescence relies on an effective antenna. The ligand must have a strong absorption band (a high molar extinction coefficient) and its excited state energy level, typically the triplet state (T₁), must be appropriately positioned relative to the emissive energy level of the lanthanide ion. researchgate.net For the most common luminescent lanthanides, Eu³⁺ (red emission) and Tb³⁺ (green emission), the optimal ligand triplet state energy is approximately 2,500–4,000 cm⁻¹ above the metal's emissive level (¹D₀ for Eu³⁺ at ~17,200 cm⁻¹ and ⁵D₄ for Tb³⁺ at ~20,500 cm⁻¹).

Quenching: Several pathways can deactivate the excited state of the lanthanide ion without producing light, thus quenching the luminescence. A primary quenching mechanism involves vibrational de-excitation caused by high-frequency oscillators, particularly O-H, N-H, and C-H bonds, in the immediate vicinity of the metal ion. researchgate.net The energy of the excited state is lost as heat through coupling with the vibrations of these bonds.

The structure of this compound is notable in this context. As a tertiary amide, it lacks the N-H oscillators that are present in primary and secondary amide ligands and are known to be efficient quenchers. Furthermore, coordinating such a bulky ligand could displace high-energy O-H oscillators from solvent molecules (like water) from the inner coordination sphere of the lanthanide ion, further reducing quenching and potentially enhancing the quantum yield of luminescence.

The sensitization of lanthanide luminescence is a multi-step process that occurs within the coordination sphere of the complex:

Light Absorption: The organic ligand (antenna) absorbs UV or visible light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited singlet state undergoes intersystem crossing to a lower-energy, long-lived triplet state (T₁). The presence of a heavy lanthanide ion can enhance the rate of this otherwise spin-forbidden process.

Energy Transfer (EnT): The energy is transferred non-radiatively from the ligand's triplet state to an excited state of the lanthanide ion (Ln³⁺*). This is the most critical step for sensitization.

Luminescence: The excited lanthanide ion relaxes to its ground state by emitting a photon, producing the characteristic line-like emission spectrum. nih.govresearchgate.net

The efficiency of the energy transfer step (η_sens) is highly dependent on the energy gap between the donor (ligand T₁ state) and the acceptor (Ln³⁺ excited state) and the distance between them. In some cases, if the energy gap is not optimal, a back-energy transfer from the lanthanide to the ligand can occur, which is another quenching pathway.

Table 1: Illustrative Photophysical Data for Lanthanide Complexes with Amide-Containing Ligands. (Note: Data is for analogous systems, not this compound itself, and serves to illustrate typical properties.)
ComplexExcitation λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ)Lifetime (τ) (ms)Reference
Eu(L¹)₂(NO₃)₃339615 (⁵D₀ → ⁷F₂)~5%~0.43 consensus.app
Tb(L¹)₂(NO₃)₃337545 (⁵D₄ → ⁷F₅)~22%~1.1
Eu(L²)₂(NO₃)₃340614 (⁵D₀ → ⁷F₂)~1%~0.28
*L¹ and L² represent different carbostyril-based secondary amide ligands used in comparative studies.

Photophysical Properties of Metal-Amide Complexes

Role as Synthetic Intermediates and Building Blocks

Beyond coordination chemistry, this compound holds potential as a specialized intermediate in organic synthesis. Amides are generally stable functional groups, but their reactivity can be harnessed to build more complex molecular architectures.

The key structural features for its role as a synthetic intermediate are:

Tertiary Amide: Tertiary amides are generally less reactive to nucleophilic attack than primary or secondary amides due to steric hindrance and the lack of an acidic N-H proton. fiveable.me This stability allows them to be carried through multi-step syntheses, acting as a protecting group for the underlying amine (dibenzylamine) or carboxylic acid (diphenylacetic acid). fiveable.me

N-Benzyl Groups: The benzyl groups can be removed under hydrogenolysis conditions (e.g., H₂, Pd/C), which would unmask a secondary amide or, after reduction of the carbonyl, a secondary amine. This deprotection strategy is a cornerstone of synthetic chemistry.

α,α-Diphenyl Moiety: The two phenyl groups at the alpha position acidify the adjacent α-protons (if they were present). However, in this case, the carbon is quaternary. The diphenylacetyl group itself is a bulky, rigid scaffold that can be incorporated into larger molecules. The reactivity of related diphenylacetamide derivatives has been explored, for instance, in the synthesis of novel heterocyclic compounds. nih.govnih.gov

Given these features, this compound could serve as a starting material or building block in several ways:

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yielding the corresponding tertiary amine, N,N-dibenzyl-2,2-diphenylethanamine. youtube.com This provides a route to sterically hindered tertiary amines.

Hydrolysis: While generally resistant, amides can be hydrolyzed to their constituent carboxylic acid and amine under harsh acidic or basic conditions with heating. This would regenerate diphenylacetic acid and dibenzylamine (B1670424).

Directed Ortho-Metalation: The amide carbonyl can potentially direct ortho-lithiation of one of the N-benzyl or C-phenyl rings, allowing for further functionalization at a specific position, leading to complex, poly-substituted aromatic systems.

The stability and specific reactivity of this highly substituted amide make it a candidate for applications in the synthesis of complex targets in medicinal chemistry or materials science where the introduction of bulky, well-defined structural units is required. nih.gov

No Publicly Available Research Found for "this compound"

Following a comprehensive search of scientific literature, chemical databases, and patent records, no specific research or data could be identified for the chemical compound This compound . Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested outline for this specific molecule.

The investigation yielded information on several structurally related but distinct compounds. It is crucial to differentiate the requested molecule from these analogues to understand why their data cannot be substituted:

Requested Compound: this compound

This molecule features two benzyl groups attached to the amide nitrogen atom and two phenyl groups attached to the alpha-carbon (the carbon adjacent to the carbonyl group).

Compounds Found in Literature:

N,N-diphenylacetamide: This compound has two phenyl groups on the nitrogen atom, but only a methyl group on the alpha-carbon.

2,2-diphenylacetamide (B1584570): This molecule has the correct two phenyl groups on the alpha-carbon but has an unsubstituted amide group (-NH2).

N-benzyl-2,2-diphenylacetamide: This compound is structurally closer, containing the 2,2-diphenyl group and one benzyl group on the nitrogen, but it lacks the second benzyl group required by the query.

N,N-dibenzyl-2,2-dichloroacetamide: This compound has the correct N,N-dibenzyl structure but has two chlorine atoms on the alpha-carbon instead of two phenyl groups.

The specific combination of four separate phenyl-containing groups (two as benzyl on the nitrogen and two as phenyl on the alpha-carbon) in this compound makes it a sterically hindered and complex molecule. While general principles of amide synthesis exist, a 2022 study noted that reactions involving dibenzylamine can result in lower yields due to steric hindrance, potentially explaining the lack of literature on this specific, highly crowded structure. nih.gov

Without any dedicated studies on this compound, information regarding its role as a precursor, its potential applications in agrochemicals or materials science, or any structure-activity relationship (SAR) studies is unavailable. Therefore, the detailed sections and subsections of the requested article cannot be completed.

Q & A

Q. Key Challenges :

  • Steric hindrance due to bulky benzyl and phenyl groups may reduce reaction efficiency.
  • Ensure complete substitution by monitoring reaction progress via TLC or HPLC.

Reference : Analogous methods for acetamide synthesis are described in the synthesis of N-methylated derivatives using substituted phenols and acetyl chlorides , and multi-step routes for related herbicides like diphenamid (MW: 239.34 g/mol, MP: 134.5°C) .

Advanced: How can hydrogen bonding patterns influence the crystallographic packing of this compound?

Methodological Answer :
Hydrogen bonding and van der Waals interactions critically determine crystal packing. For acetamides:

Intermolecular Interactions : The amide (-NH-) group can form hydrogen bonds with carbonyl oxygen or aromatic π-systems.

Graph Set Analysis : Use Etter’s formalism to categorize hydrogen-bonding motifs (e.g., chains, rings) .

Crystallographic Software : Employ SHELX-97 for structure refinement. For example, SHELXL is robust for high-resolution data and twinned crystals .

Q. Key Hazards :

  • Similar to N,N-diethylacetamide, which is classified as harmful if swallowed or inhaled .
  • Avoid dust generation; store in sealed containers in cool, dry conditions .

Advanced: What challenges arise in refining the crystal structure of this compound using X-ray diffraction?

Methodological Answer :
Challenges include:

Disorder : Bulky benzyl/phenyl groups may lead to disordered regions. Use PART instructions in SHELXL to model partial occupancy .

Twinning : Detect twinning via ROTAX (SHELXL) and refine using TWIN/BASF commands.

Validation : Apply RIGU checks in PLATON to validate geometric parameters .

Case Study : For diphenamid (C₁₆H₁₇NO), refinement with SHELXTL achieved R1 = 5.2% using high-resolution data .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

NMR :

  • ¹H NMR : Identify benzyl (δ 4.3–4.5 ppm) and aromatic protons (δ 7.2–7.5 ppm).
  • ¹³C NMR : Carbonyl (δ 165–170 ppm) and quaternary carbons.

MS : Electrospray ionization (ESI-MS) detects [M+H]⁺ ions. Fragmentation patterns (e.g., loss of benzyl groups) confirm substitution .

IR : Amide C=O stretch (1650–1680 cm⁻¹) and N-H bend (1550–1600 cm⁻¹).

Reference : Spectroscopic workflows for acetamides .

Advanced: How can computational methods predict the reactivity of this compound in substitution reactions?

Q. Methodological Answer :

DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess steric/electronic effects.

Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Mechanistic Studies : Use QM/MM simulations to model transition states for benzyl-group substitution.

Case Study : Radical anion formation in N,2-diphenylacetamide derivatives was elucidated via tandem mass spectrometry and computational modeling .

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